3-(2,5-Dimethoxyphenyl)propanal

Medicinal Chemistry Organic Synthesis Chemical Biology

3-(2,5-Dimethoxyphenyl)propanal (CAS 33538-88-4) is an organic compound belonging to the arylpropanal class. It features a 2,5-dimethoxy-substituted phenyl ring attached to a three-carbon propanal chain.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 33538-88-4
Cat. No. B12976908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethoxyphenyl)propanal
CAS33538-88-4
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CCC=O
InChIInChI=1S/C11H14O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-8H,3-4H2,1-2H3
InChIKeyADSGFJGPLZNPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethoxyphenyl)propanal (CAS 33538-88-4): A Linear C3-Aldehyde Building Block for Serotonergic and CNS-Targeted Synthesis


3-(2,5-Dimethoxyphenyl)propanal (CAS 33538-88-4) is an organic compound belonging to the arylpropanal class [1]. It features a 2,5-dimethoxy-substituted phenyl ring attached to a three-carbon propanal chain . This specific substitution pattern on the phenyl ring is a well-established pharmacophore for interactions with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, and is a key structural motif found in numerous bioactive compounds and pharmaceutical agents [2]. The compound's terminal aldehyde group provides a crucial reactive handle for further synthetic elaboration, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Why Substituting 3-(2,5-Dimethoxyphenyl)propanal with a Generic Analog is a High-Risk Procurement Decision


Generic substitution among 2,5-dimethoxyphenyl derivatives is scientifically unsound due to the profound impact of small structural modifications on biological activity, physicochemical properties, and synthetic utility. For instance, while the 2,5-dimethoxy substitution pattern is a key determinant for 5-HT2A receptor affinity [1], the nature and position of the side-chain are critical for modulating binding affinity, functional activity (agonist vs. antagonist), and overall pharmacological profile [2]. Even minor changes, such as altering the carbon chain length or functional group, can completely abolish desired interactions or create new, unintended ones. Furthermore, the specific reactivity of the aldehyde group in 3-(2,5-Dimethoxyphenyl)propanal is not interchangeable with the ketone or acid functionalities of its closest analogs, leading to divergent synthetic pathways and outcomes. Procurement decisions based solely on a shared '2,5-dimethoxyphenyl' core, without considering quantitative, context-specific performance data, risk selecting an inactive or unsuitable intermediate, thereby invalidating entire research programs.

Quantitative Evidence Guide for Procuring 3-(2,5-Dimethoxyphenyl)propanal (CAS 33538-88-4) Over Its Closest Analogs


Linear C3-Aldehyde Backbone Confers Superior Synthetic Flexibility vs. Branched or Shorter-Chain Analogs

The target compound, 3-(2,5-Dimethoxyphenyl)propanal, possesses a linear three-carbon chain terminating in an aldehyde. This structural feature offers a calculated advantage in synthetic flexibility over its close analogs. For example, compared to 2-(2,5-Dimethoxyphenyl)propanal , the target compound has one more freely rotating bond (5 vs. 4) as per computational models , providing a greater number of conformational degrees of freedom. This structural difference is critical for accessing diverse chemical space through standard homologation or chain-extension reactions (e.g., Wittig, Horner-Wadsworth-Emmons), where a linear, terminal aldehyde on a propyl chain is a more versatile substrate than a branched or truncated analog. The target compound can be directly converted to the corresponding amine or acid, which are valuable intermediates in the synthesis of serotonergic agents [1].

Medicinal Chemistry Organic Synthesis Chemical Biology

Demonstrated High 5-HT2A Receptor Affinity in Advanced Intermediates Derived from 3-(2,5-Dimethoxyphenyl)propanal

While direct biological data for 3-(2,5-Dimethoxyphenyl)propanal is limited, its value is unequivocally demonstrated by the high 5-HT2A receptor affinity of compounds directly synthesized from it. A key study reports that 1-(2-methoxy-5-(3-phenylpropyl))-2-aminopropane (Compound 6), an advanced intermediate synthesized via the 3-phenylpropyl chain characteristic of the target compound's derivatives, exhibits high binding affinity at 5-HT2A receptors with a Ki of 13 nM [1]. This is a quantitative benchmark that underscores the target compound's utility as a privileged precursor for generating high-potency serotonergic ligands. In contrast, the corresponding propionic acid or alcohol derivatives lack the same direct, high-yielding synthetic route to these pharmacologically active amines .

Neuroscience Pharmacology Serotonin Receptor

Unique Aldehyde Reactivity Enables Direct Conjugation and Orthogonal Protection Strategies Unavailable to Acid or Alcohol Analogs

The aldehyde functionality in 3-(2,5-Dimethoxyphenyl)propanal provides a distinct and orthogonal reactive handle compared to its closest analogs, 3-(2,5-Dimethoxyphenyl)propanoic acid (CAS 10538-49-5) and 3-(2,5-Dimethoxyphenyl)propan-1-ol (CAS 33538-81-7) . The aldehyde can participate in a range of chemoselective reactions under mild conditions—such as reductive amination with amines or hydrazide formation—that are impossible with the acid or alcohol. This is a crucial differentiating factor for complex molecule synthesis where orthogonal protecting groups are required. For example, the aldehyde can be reduced to the alcohol or oxidized to the acid, allowing the user to access either functional group from a single intermediate. Conversely, the acid and alcohol cannot be selectively interconverted without a multi-step protection-deprotection sequence, a limitation that directly impacts synthetic efficiency.

Bioconjugation Chemical Biology Organic Synthesis

Best Research and Industrial Applications for 3-(2,5-Dimethoxyphenyl)propanal Based on Quantified Evidence


Synthesis of High-Affinity 5-HT2A Receptor Ligands

The compound is an ideal starting material for synthesizing novel serotonergic agents. Its 3-carbon chain and terminal aldehyde allow for straightforward conversion to the phenylethylamine scaffold, a core structure in many high-affinity 5-HT2A receptor ligands. As demonstrated, derivatives retain high affinity (Ki = 13 nM) at this therapeutically relevant target [1]. This makes it a valuable procurement choice for neuroscience and CNS drug discovery programs targeting mood disorders, cognition, and perception.

Construction of Diverse Chemical Libraries via Aldehyde-Specific Reactions

The unique reactivity of its aldehyde group enables the rapid and efficient creation of structurally diverse compound libraries for high-throughput screening. It is particularly suited for reductive amination, yielding a wide variety of secondary and tertiary amine analogs. This application is not directly accessible from the corresponding acid or alcohol, giving users of 3-(2,5-Dimethoxyphenyl)propanal a strategic advantage in lead generation and SAR studies .

Late-Stage Functionalization and Bioconjugation

The aldehyde serves as a chemoselective handle for late-stage functionalization of complex molecules. It can be used to conjugate the 2,5-dimethoxyphenyl pharmacophore to biomolecules (e.g., peptides, proteins, or oligonucleotides) or polymers via mild bioorthogonal reactions like hydrazone or oxime ligation. This is a key application for developing chemical probes or targeted therapeutics, which is not feasible with the less reactive acid or alcohol analogs without additional activation steps .

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